molecular formula C13H22N4 B13426222 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B13426222
M. Wt: 234.34 g/mol
InChI Key: RYURWXSEHXWIAR-UHFFFAOYSA-N
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Description

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using parallel solid-phase synthesis or photocatalytic synthesis methods . These methods allow for the efficient and high-yield production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its unique combination of isobutyl and piperazine groups, which contribute to its diverse biological activities. Its ability to inhibit ER stress and apoptosis pathways makes it particularly valuable in neuroprotective and anti-inflammatory research .

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C13H22N4/c1-10(2)8-12-9-13(16-11(3)15-12)17-6-4-14-5-7-17/h9-10,14H,4-8H2,1-3H3

InChI Key

RYURWXSEHXWIAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)CC(C)C

Origin of Product

United States

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